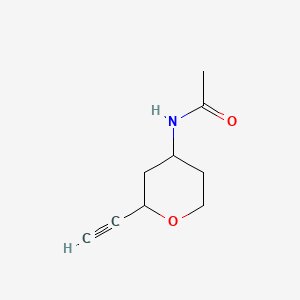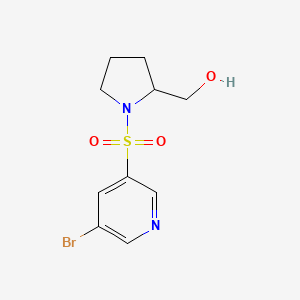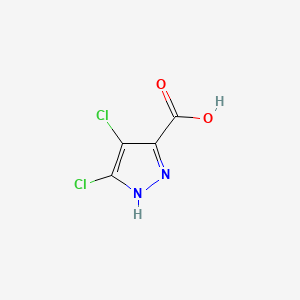
4,5-Dichloro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-1H-pyrazole-3-carboxylic acid (4,5-DCP) is an organic compound that has a wide range of applications in scientific research. It is a valuable tool for scientists in the fields of biochemistry, physiology, and molecular biology. 4,5-DCP is a colorless, odorless, and water-soluble compound that is used in a variety of experiments. It is a versatile compound that can be used to study the structure and function of proteins, enzymes, and other biological molecules.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : "4,5-Dichloro-1H-pyrazole-3-carboxylic acid" is used as a precursor or intermediate in the synthesis of novel compounds. For instance, Yıldırım et al. (2005) discussed the conversion of 1H-pyrazole-3-carboxylic acid into other compounds through various functionalization reactions, demonstrating its utility in creating diverse chemical structures (Yıldırım, Kandemirli, & Demir, 2005).
Pharmaceutical Applications : The derivatives of "this compound" show potential in pharmaceutical applications. Gokulan et al. (2012) synthesized a series of derivatives and tested their analgesic and anti-inflammatory activities, finding that some compounds showed significant potential as new analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Optical and Material Science : Compounds derived from "this compound" also find applications in material science, particularly in the field of optical materials. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, highlighting their potential for optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Insecticidal Properties : Some derivatives of "this compound" exhibit insecticidal properties. Jue-ping (2011) synthesized a series of pyrazole-5-carboxamide derivatives and found them effective against lepidopterous pests, indicating their potential use in agriculture (Ni Jue-ping, 2011).
Crystal Structure Analysis : Studies also focus on the crystal structures of compounds derived from "this compound". Radi et al. (2015) synthesized mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives, contributing to the understanding of crystallography and coordination chemistry (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).
Mecanismo De Acción
Target of Action
Similar compounds such as imidazole derivatives are known to bind with high affinity to multiple receptors , suggesting that 4,5-Dichloro-1H-pyrazole-3-carboxylic acid may also interact with various biological targets.
Mode of Action
Related compounds such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid are known to inhibit succinate dehydrogenase, a complex in the mitochondrial respiration chain . This suggests that this compound might also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of succinate dehydrogenase by related compounds suggests that it might affect the mitochondrial respiration chain , leading to downstream effects on energy production and other cellular processes.
Result of Action
The inhibition of succinate dehydrogenase by related compounds suggests that it might lead to changes in energy production and other cellular processes .
Análisis Bioquímico
Biochemical Properties
4,5-Dichloro-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been found to interact with several enzymes, including hydrolases and oxidoreductases. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction. For instance, this compound can act as an inhibitor of certain hydrolases, thereby modulating the hydrolysis of specific substrates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For example, this compound can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activities and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of careful dosage control in experimental studies involving this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach various cellular compartments. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular regions. These transport and distribution mechanisms are essential for the compound’s biological activity and its effects on cellular function .
Propiedades
IUPAC Name |
4,5-dichloro-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSVXZSMMGPUJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

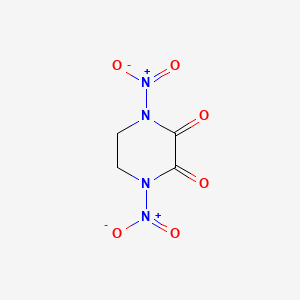
![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)
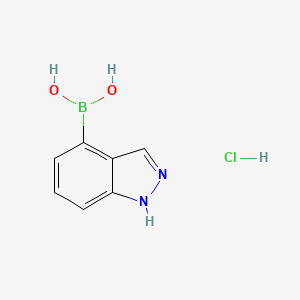
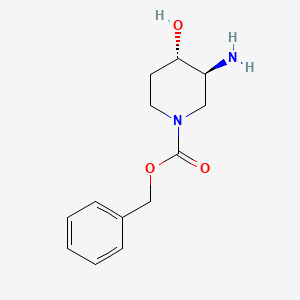
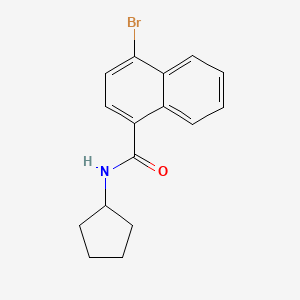
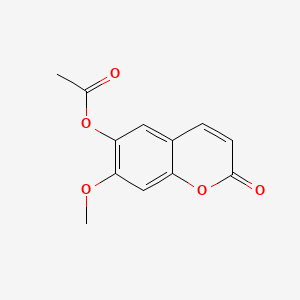


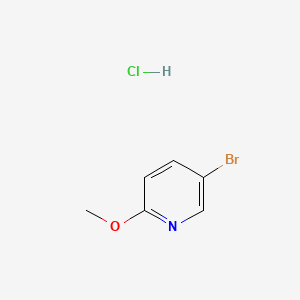
![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)
